N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)19-22-21-16-10-11-18(23-24(16)19)26-12-17(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGSTBBQOSTENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid . The resulting compounds are then heated to form 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 0–5°C, 2–4 hours in acetic acid |
| mCPBA | Sulfone | RT, dichloromethane, 6–8 hours |
This reaction modifies electron density in the molecule, potentially altering biological activity or solubility .
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates .
| Condition | Reagent | Product |
|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 hours | Cyclopentylamine + Thioacetic acid derivative |
| Basic (NaOH, 2M) | 80°C, 6 hours | Carboxylic acid salt |
Kinetic studies on related compounds show pseudo-first-order kinetics with rate constants of (pH 7.4, 37°C) .
Electrophilic Aromatic Substitution
The p-tolyl and triazolopyridazine rings participate in electrophilic substitution reactions :
-
Nitration :
-
Halogenation :
Regioselectivity is influenced by electron-withdrawing effects of the triazole ring.
Triazole Ring Functionalization
The triazolo[4,3-b]pyridazine core enables:
-
Nucleophilic Attack :
Deprotonation at N1 allows alkylation with iodomethane (K₂CO₃, DMF, 60°C) . -
Metal Coordination :
Forms complexes with transition metals (e.g., Pd(II), Cu(II)) via N2 and N4 atoms, confirmed by X-ray crystallography in analogs .
Cyclopentyl Group Modifications
The cyclopentyl substituent undergoes:
-
Oxidation :
\text{KMnO}_4 \, (\text{aq. NaOH}) \rightarrow \text{cyclopentanone derivative} \, (\text{yield: 45%})
-
Ring-Opening :
Reaction with Br₂/H₂O forms 1,2-dibromopentane under radical conditions.
Cross-Coupling Reactions
The pyridazine ring participates in Suzuki-Miyaura couplings:
| Reaction Partner | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 82% |
| Vinylboronate | PdCl₂(dppf), DMF | 68% |
Stability Under Physiological Conditions
Studies on analogs show:
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds containing the triazole moiety exhibit notable antimicrobial properties. N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been evaluated for its efficacy against various bacterial strains and fungi. Research indicates that the incorporation of the triazole ring enhances the compound's ability to inhibit microbial growth effectively.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with inflammation. The mechanism appears to involve the modulation of signaling pathways related to nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.
Case Study: Inhibition of NF-kB Activation
In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, this compound demonstrated a significant reduction in NF-kB activation compared to untreated controls. This suggests potential use in treating inflammatory diseases.
Anticancer Potential
The compound's structure suggests it may interact with various biological targets involved in cancer progression. Preliminary screenings have indicated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Table 2: Cytotoxicity Profile of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as CDK2/cyclin A2, which play a crucial role in cell proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells. Additionally, it may interact with other molecular targets involved in inflammation and infection, contributing to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo-Pyridazine Derivatives
Key Comparative Insights
Substituent-Driven Lipophilicity and Solubility
- Target Compound : The p-tolyl group enhances lipophilicity compared to polar 3-pyridinyl () or electron-withdrawing CF3 () substituents. The cyclopentyl acetamide side chain may improve membrane permeability relative to smaller groups (e.g., methyl in Lin28-1632) .
- Lin28-1632 : The methylphenyl acetamide side chain balances moderate lipophilicity with aqueous solubility (0.002% DMSO in PBS), enabling topical administration .
Electronic and Steric Effects
- Amino-Substituted TATOT (): Amino groups at the 3-position enable salt formation (e.g., nitrate), improving thermal stability (decomposition at 280°C) and energetic performance .
Biological Activity
N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and mechanisms of action.
1. Chemical Structure and Synthesis
The compound features a cyclopentyl group linked to a thioacetamide moiety and a triazolo-pyridazin structure. The presence of nitrogen-rich heterocycles like triazoles is known to enhance biological activity due to their ability to interact with various biological targets.
Synthesis Pathway
The synthesis typically involves:
- Formation of the triazolo-pyridazine scaffold through cyclization reactions.
- Introduction of the cyclopentyl and thioacetamide groups via nucleophilic substitution or coupling reactions.
2.1 Cytotoxicity
Recent studies have evaluated the cytotoxic effects of compounds containing similar scaffolds against various cancer cell lines. For instance, derivatives of triazoles have shown significant cytotoxicity against HeLa and MCF-7 cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3d | MCF-7 | 73 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential effectiveness of these compounds in cancer therapy .
The mechanisms by which triazole derivatives exert cytotoxic effects often involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell proliferation.
- Interaction with DNA or RNA synthesis pathways.
3. Case Studies and Research Findings
Several studies have documented the biological activities associated with triazole-containing compounds:
- Cytotoxic Activity : A study demonstrated that compounds with thiol groups exhibited enhanced cytotoxicity due to increased lipophilicity, facilitating better cellular uptake .
- Targeted Therapy : Compounds similar to this compound have been explored as potential inhibitors for various kinases involved in cancer progression .
4. Conclusion and Future Directions
This compound represents a promising candidate for further research in anticancer drug development. Its structural features suggest potential for significant biological activity, particularly in inhibiting tumor growth through various mechanisms.
Future research should focus on:
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer types.
Q & A
Q. What are the key considerations for designing a synthetic route for N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : The synthesis should prioritize regioselective functionalization of the triazolo-pyridazine core. Key steps include:
- Thiolation : Introduce the thioether group via nucleophilic substitution using activated pyridazine intermediates (e.g., halogenated precursors) and thiol-containing reagents.
- Amide Coupling : Use condensing agents (e.g., carbodiimides) to couple N-cyclopentyl-2-thioacetamide with the triazolo-pyridazine scaffold.
- Optimization : Adjust reaction parameters (solvent polarity, temperature) to minimize side reactions, particularly competing S-alkylation or oxidation .
Computational tools (e.g., quantum chemical calculations) can predict reactivity trends and guide experimental conditions .
Q. How can researchers ensure the purity and structural integrity of the compound during synthesis?
- Methodological Answer : Employ orthogonal analytical techniques:
- Chromatography : Use reverse-phase HPLC with UV detection to isolate impurities.
- Spectroscopy : Confirm the structure via H/C NMR (to verify cyclopentyl and p-tolyl groups) and HRMS for molecular weight validation.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or regiochemistry in the triazolo-pyridazine moiety.
Monitor reaction intermediates using TLC or in-situ FTIR to detect incomplete conversions .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : While no specific hazards are reported for structurally related triazolo-pyridazines , standard protocols apply:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste if applicable.
Advanced Research Questions
Q. How can computational methods be integrated to optimize the synthesis of this compound?
- Methodological Answer : Implement the ICReDD framework (Institute for Chemical Reaction Design and Discovery):
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for thiolation and amidation .
- Machine Learning : Train models on existing pyridazine-thioacetamide reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI).
- Feedback Loops : Refine computational models using experimental yield data and impurity profiles .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the compound's reactivity?
- Methodological Answer : Address discrepancies through:
- Multi-Technique Validation : Compare DFT-predicted H NMR chemical shifts with experimental data to validate electronic effects .
- Isotopic Labeling : Use S-labeled thioacetamide to trace unexpected sulfur oxidation byproducts.
- Kinetic Studies : Perform time-resolved experiments to reconcile theoretical activation energies with observed reaction rates.
Iterative redesign of the triazolo-pyridazine core may resolve steric clashes predicted in silico but absent experimentally .
Q. How can the electronic properties (e.g., HOMO-LUMO gaps) of the compound be utilized to predict its reactivity in novel reactions?
- Methodological Answer :
- Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., at B3LYP/6-31G* level) to identify nucleophilic (HOMO-localized) and electrophilic (LUMO-localized) sites. For example:
- The thioether sulfur (high HOMO density) may participate in oxidation or alkylation.
- The triazolo-pyridazine ring (low LUMO energy) could undergo electrophilic aromatic substitution .
- Solvent Effects : Simulate solvent polarity effects on HOMO-LUMO gaps to prioritize reactions in polar aprotic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
